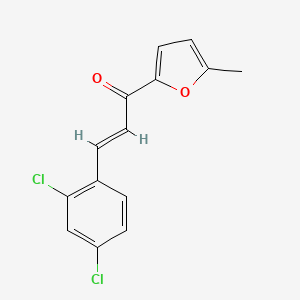

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 1350898-25-7

Cat. No.: VC11701596

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350898-25-7 |

|---|---|

| Molecular Formula | C14H10Cl2O2 |

| Molecular Weight | 281.1 g/mol |

| IUPAC Name | (E)-3-(2,4-dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C14H10Cl2O2/c1-9-2-7-14(18-9)13(17)6-4-10-3-5-11(15)8-12(10)16/h2-8H,1H3/b6-4+ |

| Standard InChI Key | VYDJRWAUGOWOCA-GQCTYLIASA-N |

| Isomeric SMILES | CC1=CC=C(O1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |

| SMILES | CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

| Canonical SMILES | CC1=CC=C(O1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |

Introduction

(2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features and diverse biological activities. It belongs to the class of chalcones, which are known for their aromatic ketone structure, typically featuring two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound specifically consists of a 2,4-dichlorophenyl group and a 5-methylfuran-2-yl group linked via a prop-2-en-1-one moiety.

Biological Activities

Research indicates that compounds similar to (2E)-3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibit various biological activities, including anti-inflammatory and anticancer properties. These activities make it a compound of interest in drug development and therapeutic applications.

Synthetic Routes

Several synthetic routes can be employed to produce this compound. Typically, these involve condensation reactions between appropriate aldehydes and ketones in the presence of a base catalyst. The specific conditions and reagents may vary depending on the desired yield and purity.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (E)-3-(3,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Similar to the target compound but with a different dichloro substitution pattern | Affects reactivity due to the position of chlorine atoms |

| (E)-1-(3-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | Lacks one chlorine atom compared to the target compound | May alter biological activity due to reduced halogenation |

| (E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Substituted with fluorine instead of chlorine | May impact solubility and reactivity due to the fluorine atom |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume